REACTION_CXSMILES
|
O=[C:2]([CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1)[CH2:3][C:4](OCC)=[O:5].[CH3:15][NH:16][NH2:17]>C(O)CC>[CH:9]1([C:2]2[CH2:3][C:4](=[O:5])[N:16]([CH3:15])[N:17]=2)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1
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Name
|
|
Quantity
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4.4 g
|
Type
|
reactant
|
Smiles
|
O=C(CC(=O)OCC)C1CCCCC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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C(CC)O
|
Name
|
methylhydrazine
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
CNN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Type
|
TEMPERATURE
|
Details
|
at reflux during 5 hours
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Duration
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5 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction is cooled
|
Type
|
CUSTOM
|
Details
|
evaporated to a residual oil
|
Type
|
CUSTOM
|
Details
|
Crystallization from ethylacetate
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C1=NN(C(C1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |